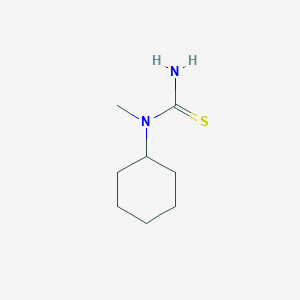

N-cyclohexyl-N-methylthiourea

CAS No.: 68267-50-5

Cat. No.: VC16173345

Molecular Formula: C8H16N2S

Molecular Weight: 172.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68267-50-5 |

|---|---|

| Molecular Formula | C8H16N2S |

| Molecular Weight | 172.29 g/mol |

| IUPAC Name | 1-cyclohexyl-1-methylthiourea |

| Standard InChI | InChI=1S/C8H16N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,11) |

| Standard InChI Key | DRWVZPTVSGKMCK-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1CCCCC1)C(=S)N |

Introduction

Structural and Molecular Characteristics

N-Cyclohexyl-N-methylthiourea (IUPAC name: 1-cyclohexyl-3-methylthiourea) has the molecular formula C₈H₁₆N₂S and a molecular weight of 172.29 g/mol. The thiourea core (–NH–CS–NH–) is substituted with a cyclohexyl group at one nitrogen and a methyl group at the other. This substitution pattern influences its electronic and steric properties, which can be inferred from studies on similar thioureas .

Key Structural Insights:

-

Non-planar conformation: Analogous thioureas, such as N-(4-methoxyphenyl)-N′-methyl thiourea, exhibit non-planar geometries due to steric and electronic effects .

-

Intermolecular interactions: Dominant interactions in thiourea derivatives include H∙∙∙H (58.1%), S∙∙∙H/H∙∙∙S (19%), and C∙∙∙H/H∙∙∙C (18.4%), as observed in Hirshfeld surface analyses .

Synthesis Methods

Synthetic routes to N-cyclohexyl-N-methylthiourea can be extrapolated from methods used for analogous compounds:

Manganese-Catalyzed Synthesis

Manganese(II) catalysts have been employed in the synthesis of bis(N-cyclohexylthiourea) derivatives from thiosemicarbazide precursors . For N-cyclohexyl-N-methylthiourea, a modified approach could involve:

-

Reacting cyclohexylamine with carbon disulfide to form cyclohexyl isothiocyanate.

-

Condensing cyclohexyl isothiocyanate with methylamine in the presence of a manganese catalyst .

Direct Alkylation of Thiourea

An alternative route involves the alkylation of thiourea with methyl iodide and cyclohexyl bromide under basic conditions. This method is commonly used for N-substituted thioureas but may yield mixed products requiring purification .

Structural Characterization Techniques

Key analytical methods for thiourea derivatives include:

Spectroscopic Analysis

-

FT-IR: Characteristic peaks for –NH (3200–3300 cm⁻¹), C=S (1250–1350 cm⁻¹), and C–N (1500–1600 cm⁻¹) .

-

NMR:

X-ray Diffraction

While no single-crystal data for N-cyclohexyl-N-methylthiourea exists, related thioureas crystallize in monoclinic systems (e.g., space group P2₁/c) with dihedral angles indicating non-planarity .

Physicochemical Properties

Predicted properties based on analogous compounds:

| Property | Value/Range |

|---|---|

| Melting Point | 130–140 °C (estimated) |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| Density | 1.10–1.20 g/cm³ (estimated) |

| pKa | ~14.5 (similar to N-methylthiourea) |

Computational Insights

Density functional theory (DFT) studies on related thioureas reveal:

-

Electrostatic potential: Negative regions localized at sulfur and oxygen atoms, favoring nucleophilic interactions .

Challenges and Future Directions

-

Synthetic optimization: Scalable methods for high-purity N-cyclohexyl-N-methylthiourea are needed.

-

Biological profiling: In vitro and in vivo studies are required to validate hypothesized anticancer activity.

-

Thermal stability testing: Critical for industrial applications, particularly in coolant formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume